molecular formula C13H22INO2 B6275743 tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate CAS No. 2763755-77-5

tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate

Cat. No. B6275743
CAS RN: 2763755-77-5
M. Wt: 351.2
InChI Key:
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Description

Tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate is not fully understood. However, it is believed to act as a substrate for enzymes, such as kinases and proteasomes, which play important roles in various cellular processes. By inhibiting these enzymes, the compound may disrupt these processes and lead to various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of various kinases and proteasomes, which are involved in cell signaling, proliferation, and apoptosis. In vivo studies have shown that the compound has anticancer activity in animal models, possibly due to its ability to inhibit the activity of proteasomes.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the limitations is its potential toxicity, which may require special handling and disposal procedures.

Future Directions

There are several future directions for research on tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate. One direction is to further investigate its mechanism of action and identify its specific targets in cells. Another direction is to explore its potential applications in other fields, such as drug discovery and materials science. Additionally, research could focus on developing more efficient and sustainable synthesis methods for the compound.

Synthesis Methods

The synthesis of tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate involves the reaction between tert-butyl N-(3-bromopropyl)carbamate and 3-iodobicyclo[1.1.1]pentane in the presence of a palladium catalyst. The reaction yields the desired compound with high purity and yield.

Scientific Research Applications

Tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a precursor in the synthesis of biologically active compounds, such as inhibitors of protein kinases and proteasomes. It has also been investigated as a potential radiotracer for imaging studies in cancer diagnosis and treatment.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate involves the reaction of tert-butyl N-(3-bromopropyl)carbamate with 3-iodobicyclo[1.1.1]pentane in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "tert-butyl N-(3-bromopropyl)carbamate", "3-iodobicyclo[1.1.1]pentane", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(3-bromopropyl)carbamate and 3-iodobicyclo[1.1.1]pentane in a suitable solvent.", "Step 2: Add a palladium catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the crude product by column chromatography to obtain tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate." ] }

CAS RN

2763755-77-5

Molecular Formula

C13H22INO2

Molecular Weight

351.2

Purity

95

Origin of Product

United States

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